

Application Notes and Protocols: JNJ-1661010 in the Chung Model of Neuropathic Pain

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Compound of Interest

Compound Name: **JNJ-1661010**

Cat. No.: **B1672996**

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Introduction

These application notes provide a detailed overview of the use of **JNJ-1661010**, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), in the Chung model of neuropathic pain. The Chung model, also known as the spinal nerve ligation (SNL) model, is a widely used preclinical model that mimics the symptoms of neuropathic pain in humans, such as tactile allodynia.^{[1][2]} **JNJ-1661010** has demonstrated efficacy in attenuating pain-related behaviors in this model, highlighting its potential as a therapeutic agent for neuropathic pain.^[3]

The mechanism of action of **JNJ-1661010** involves the inhibition of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).^{[4][5]} By inhibiting FAAH, **JNJ-1661010** increases the endogenous levels of AEA, which in turn modulates pain signaling pathways through the activation of cannabinoid receptors, primarily CB1 and CB2.^[4] ^{[6][7]}

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of **JNJ-1661010** and a structurally related FAAH inhibitor, JNJ-42165279, in the Chung model of neuropathic pain.

Table 1: Efficacy of **JNJ-1661010** in the Rat Spinal Nerve Ligation (SNL) Model

Compound	Dose (i.p.)	Time Point	Effect on Tactile Allodynia
JNJ-1661010	20 mg/kg	30 min	60.8% reversal

Data sourced from publicly available information.[\[8\]](#)

Table 2: Dose-Dependent Reversal of Tactile Allodynia by JNJ-42165279 in the Rat SNL Model

Dose (p.o.)	% Maximum Possible Effect (%MPE) at 30 min
3 mg/kg	~20%
10 mg/kg	~40%
30 mg/kg	~55%
60 mg/kg	~59%

%MPE is defined as the reversal of the paw withdrawal threshold to pre-injury levels.[\[9\]](#) This data for a related compound is provided to illustrate a typical dose-dependent effect of FAAH inhibitors in this model.

Table 3: Time Course of Anti-Alloodynic Efficacy of JNJ-42165279 (60 mg/kg, p.o.) in the Rat SNL Model

Time Post-Dosing	% Maximum Possible Effect (%MPE)
30 min	~59%
1 hr	~50%
2 hr	~35%
4 hr	~20%
8 hr	~10%

%MPE is defined as the reversal of the paw withdrawal threshold to pre-injury levels.[\[9\]](#) This data for a related compound provides an example of the duration of action for this class of inhibitors.

Experimental Protocols

Protocol 1: Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

This protocol describes the surgical procedure to induce neuropathic pain in rats through the ligation of the L5 and L6 spinal nerves.[\[1\]](#)[\[2\]](#)[\[10\]](#)

Materials:

- Male Sprague-Dawley rats (200-250 g)
- Anesthetic (e.g., isoflurane)
- Surgical instruments (scalpel, scissors, forceps, retractors)
- Surgical microscope or loupes
- 6-0 silk suture
- Wound clips or sutures for skin closure
- Antiseptic solution and sterile saline
- Post-operative analgesics

Procedure:

- Anesthetize the rat using an appropriate anesthetic agent.
- Shave and sterilize the dorsal lumbar region.
- Make a midline incision over the L4-S2 vertebrae.
- Carefully dissect the paraspinal muscles to expose the L6 transverse process.

- Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.
- Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion.
- Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture.
- Ensure that the ligation is secure but does not sever the nerves.
- Close the muscle layers with sutures.
- Close the skin incision with wound clips or sutures.
- Administer post-operative analgesics and allow the animal to recover.
- Monitor the animal for any signs of motor dysfunction; animals with foot drop or paralysis should be excluded from the study.[10]
- Allow a post-operative recovery period of at least 7 days for the development of stable tactile allodynia before behavioral testing.[11]

Protocol 2: Administration of **JNJ-1661010**

Materials:

- **JNJ-1661010**
- Vehicle (e.g., DMSO, corn oil)[5]
- Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

- Prepare a stock solution of **JNJ-1661010** in a suitable vehicle. The solubility of **JNJ-1661010** is up to 100 mM in DMSO and 10 mM in ethanol.[12]
- On the day of the experiment, dilute the stock solution to the desired final concentration for injection.

- Administer **JNJ-1661010** or vehicle to the rats via intraperitoneal injection. A typical effective dose is 20 mg/kg.[8]
- Perform behavioral testing at specified time points after administration (e.g., 30 minutes).

Protocol 3: Assessment of Tactile Allodynia (von Frey Test)

This protocol describes the use of von Frey filaments to measure the mechanical paw withdrawal threshold, a measure of tactile allodynia.[13][14][15]

Materials:

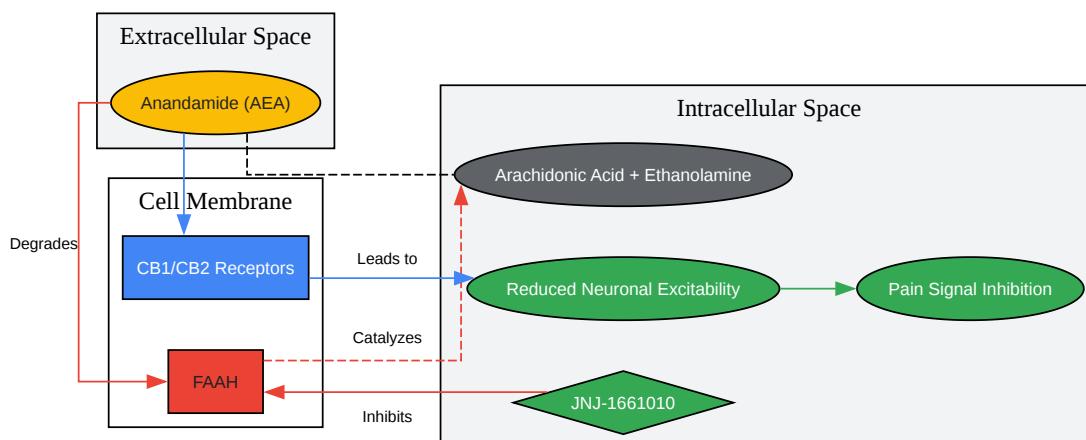
- Set of calibrated von Frey filaments (e.g., Stoelting)
- Testing apparatus with a wire mesh floor
- Individual animal enclosures

Procedure:

- Acclimate the rats to the testing environment and enclosures for at least 15-30 minutes before testing.
- Position a von Frey filament perpendicular to the plantar surface of the rat's hind paw.
- Apply the filament with increasing force until it buckles.
- A positive response is recorded if the rat sharply withdraws its paw.
- The "up-down method" is a common and efficient way to determine the 50% paw withdrawal threshold.[13][14]
 - Start with a filament in the middle of the force range (e.g., 2.0 g).
 - If there is a withdrawal response, use the next smaller filament.
 - If there is no response, use the next larger filament.

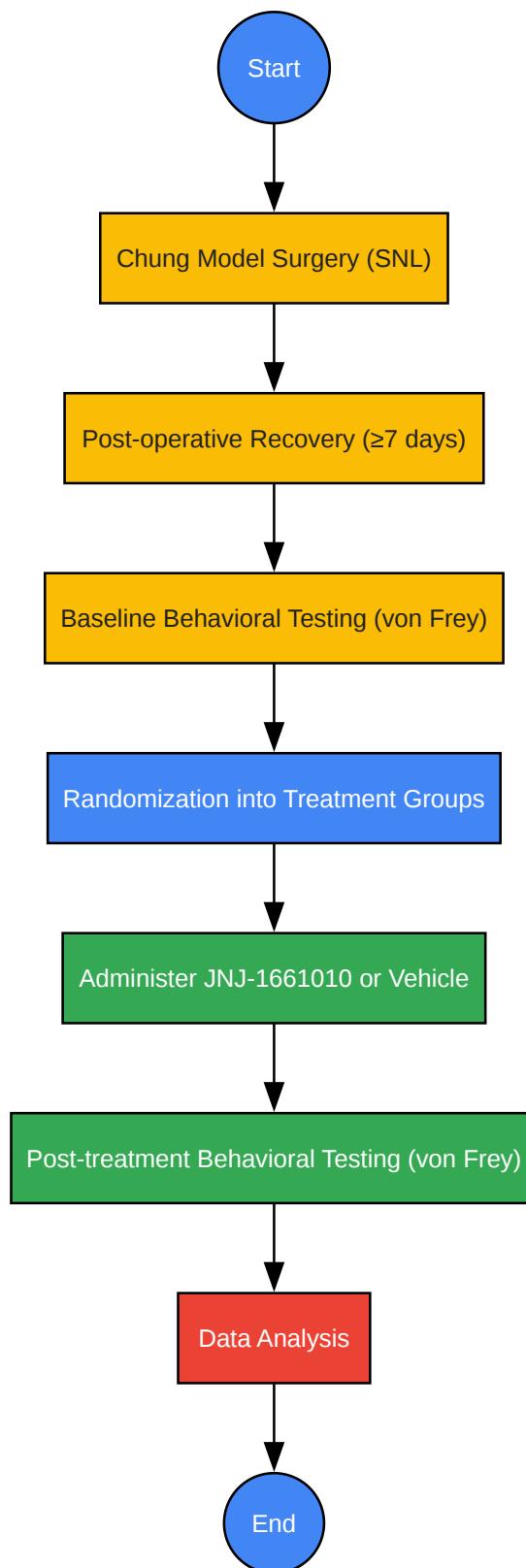
- The pattern of responses is used to calculate the 50% withdrawal threshold.
- Record the paw withdrawal threshold in grams.
- Repeat the measurement several times with a minimum of 3-5 minutes between stimulations on the same paw.[15]

Visualizations



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Caption: Signaling pathway of **JNJ-1661010** in modulating neuropathic pain.



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Caption: Experimental workflow for evaluating **JNJ-1661010** in the Chung model.

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